N-propylmorpholine-2-carboxamidehydrochloride

Lipophilicity ADME Blood-Brain Barrier

N-Propylmorpholine-2-carboxamide hydrochloride (CAS 2639432-32-7, free base CAS 912545-24-5) is a morpholine-2-carboxamide derivative featuring an N-propyl substituent on the carboxamide nitrogen and is supplied as the hydrochloride salt. The free base has the molecular formula C8H16N2O2 (MW 172.22 g/mol) and calculated physicochemical properties including a consensus LogP of -0.50, topological polar surface area (tPSA) of 50.36 Ų, two hydrogen bond donors, and three rotatable bonds.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
Cat. No. B15306135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylmorpholine-2-carboxamidehydrochloride
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CNCCO1.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-2-3-10-8(11)7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
InChIKeyHUPMJSTYYFNBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propylmorpholine-2-carboxamide Hydrochloride: Procurement-Relevant Chemical Profile and Comparator Context


N-Propylmorpholine-2-carboxamide hydrochloride (CAS 2639432-32-7, free base CAS 912545-24-5) is a morpholine-2-carboxamide derivative featuring an N-propyl substituent on the carboxamide nitrogen and is supplied as the hydrochloride salt . The free base has the molecular formula C8H16N2O2 (MW 172.22 g/mol) and calculated physicochemical properties including a consensus LogP of -0.50, topological polar surface area (tPSA) of 50.36 Ų, two hydrogen bond donors, and three rotatable bonds . The hydrochloride salt form (C8H17ClN2O2, MW 208.69 g/mol) is employed where enhanced aqueous solubility and solid-state stability are required . This compound belongs to a broader class of N-alkylmorpholine-2-carboxamides that have been patented as antagonists of prokineticin receptors (PKR1/PKR2), targets implicated in neurological and psychiatric disorders [1].

Why N-Propylmorpholine-2-carboxamide Hydrochloride Cannot Be Replaced by Common In-Class Analogs


Within the morpholine-2-carboxamide series, even small changes in the N-alkyl substituent produce substantial differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly affect molecular recognition, ADME properties, and synthetic tractability . The N-propyl chain (LogP -0.50) provides a quantitatively distinct balance between the less lipophilic N-methyl analog (LogP -0.56) and the more lipophilic N-ethyl analog (LogP +0.28), while offering an additional rotatable bond that enables distinct binding conformations not accessible to shorter-chain counterparts . Furthermore, the hydrochloride salt form confers aqueous solubility and solid-state handling advantages that the free base does not offer, a critical factor in high-throughput screening and in vivo formulation workflows .

Quantitative Differentiation of N-Propylmorpholine-2-carboxamide Hydrochloride from Closest Analogs


Lipophilicity Balance: N-Propyl vs. N-Methyl and N-Ethyl Morpholine-2-carboxamides

The N-propyl analog demonstrates a predicted LogP of -0.50, positioning it between N-methylmorpholine-2-carboxamide (LogP -0.56) and N-ethylmorpholine-2-carboxamide (LogP +0.28) . This intermediate lipophilicity preserves aqueous solubility (critical for assay compatibility) while providing enhanced membrane permeation potential compared to the more polar N-methyl and unsubstituted morpholine-2-carboxamide (LogP -1.53) . The 0.78-log-unit increase over the N-methyl analog corresponds to roughly 6-fold higher theoretical partition into octanol, a magnitude likely to affect BBB penetration and passive cellular uptake.

Lipophilicity ADME Blood-Brain Barrier LogP Fragment-based drug design

Hydrochloride Salt Form: Aqueous Solubility and Solid-State Handling vs. Free Base

N-propylmorpholine-2-carboxamide hydrochloride (CAS 2639432-32-7, MW 208.69 g/mol) is the protonated salt form of the free base (CAS 912545-24-5, MW 172.22 g/mol) . The hydrochloride salt is expected to exhibit significantly improved aqueous solubility relative to the free base (LogP -0.50), which has limited water miscibility due to its moderate lipophilicity . While precise aqueous solubility data for both forms are not publicly available, the general principle of hydrochloride salt formation for morpholine-containing amines yields a 10- to 1000-fold solubility enhancement over the free base in aqueous buffers at pH 7.4, based on class-level behavior of secondary amine hydrochlorides [1].

Salt selection Solubility Formulation High-throughput screening Stability

Rotatable Bond Count and Conformational Flexibility vs. Unsubstituted Morpholine-2-carboxamide

N-propylmorpholine-2-carboxamide contains 3 rotatable bonds, compared to only 1 rotatable bond in unsubstituted morpholine-2-carboxamide . This additional conformational freedom, conferred by the N-propyl chain, allows the terminal methyl group to explore a significantly larger volume of conformational space during target binding, potentially accessing sub-pockets or hydrophobic clefts inaccessible to the more constrained N-methyl (2 rotatable bonds) or unsubstituted (1 rotatable bond) analogs .

Conformational flexibility Molecular recognition Fragment elaboration Rotatable bonds

Purity Specification: 98% Minimum vs. 95-97% for N-Methyl and N-Ethyl Analogs from Common Suppliers

Multiple vendors supply N-propylmorpholine-2-carboxamide (free base) at a standard purity of 98%, with batch-specific QC certificates (NMR, HPLC, GC) available . In comparison, the N-methyl analog is commonly listed at 95% purity . For procurement decisions where higher initial purity reduces the burden of in-house purification prior to use in sensitive biochemical or cellular assays, the 98% specification constitutes a measurable quality advantage.

Purity Quality control Procurement specification Analytical chemistry

Prokineticin Receptor Antagonist Scaffold: Patent-Documented Therapeutic Relevance

Morpholine-2-carboxamide derivatives, including N-alkyl-substituted variants, have been explicitly claimed as prokineticin receptor (PKR1/PKR2) antagonists in Merck patent US7855201B2 (filed 2006), covering their use in the treatment of neurological and psychiatric disorders including sleep disorders, circadian rhythm disturbances, and mood disorders [1]. While the patent generically describes N-propyl as a permissible R-group within the claimed scaffold, the specific N-propylmorpholine-2-carboxamide core serves as a key intermediate for synthesizing more elaborated PKR antagonists bearing the morpholine-2-carboxamide pharmacophore [1][2].

Prokineticin receptor PKR2 antagonist Neurological disorders Circadian rhythm Sleep disorders

Optimal Procurement and Deployment Scenarios for N-Propylmorpholine-2-carboxamide Hydrochloride


Fragment-Based Drug Discovery Targeting CNS-Penetrant Prokineticin Receptor Antagonists

The N-propylmorpholine-2-carboxamide core provides a balanced LogP (-0.50) and 3 rotatable bonds, making it a suitable fragment starting point for PKR2 antagonist programs where CNS penetration is desired. The hydrochloride salt ensures solubility in aqueous fragment screening cocktails. The scaffold is explicitly covered under patent US7855201B2 [1].

High-Throughput Screening in Aqueous Biochemical Assays

The hydrochloride salt form eliminates the DMSO-only solubility limitation of the free base, enabling direct dissolution in aqueous assay buffers. The 98% purity specification (Bidepharm, Leyan) reduces the risk of false positives from impurities in primary screens targeting enzymes or GPCRs.

SAR Expansion of Morpholine-2-carboxamide Lead Series

The N-propyl chain adds one additional rotatable bond compared to N-methyl analogs, enabling exploration of distinct binding vectors during lead optimization. The free base (CAS 912545-24-5, LogP -0.50) can be procured separately for chemistry modifications where the HCl salt is not compatible with reaction conditions .

In Vivo Pharmacokinetic Profiling of Morpholine-2-carboxamide Derivatives

For initial PK studies in rodent models, the HCl salt provides the solubility needed for intravenous and oral formulation. The lipophilicity window (LogP -0.50) predicts moderate volume of distribution and reasonable oral bioavailability, positioning the N-propyl analog as a reference compound for benchmarking more elaborated derivatives within the same chemotype.

Quote Request

Request a Quote for N-propylmorpholine-2-carboxamidehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.